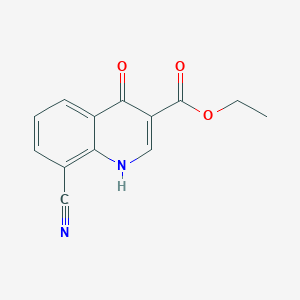

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-cyano-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-8(6-14)4-3-5-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXBKBFKCYONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401736 | |

| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-79-7 | |

| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate: Principles, Protocol, and Mechanistic Insights

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of the synthesis of a key derivative, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate. We will explore the prevalent synthetic strategy, the Gould-Jacobs reaction, detailing the underlying chemical principles and providing a robust, step-by-step experimental protocol. Furthermore, this document elucidates the reaction mechanism and discusses the significance of this molecular framework in modern drug development, offering valuable insights for researchers and scientists in the field.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The quinoline ring system, particularly its 8-hydroxy substituted derivatives, is of significant interest to the pharmaceutical industry. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, neuroprotective, and anti-HIV properties.[1][2] A key feature contributing to their therapeutic potential is their ability to chelate a variety of metal ions, which can play a crucial role in the mechanism of action against metalloenzymes or in mitigating metal-induced oxidative stress in neurodegenerative diseases.[3][4][5]

This compound is a valuable synthetic intermediate. The cyano group at the 8-position and the carboxylate at the 3-position offer versatile handles for further chemical modification, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this scaffold is therefore a critical starting point for the development of novel therapeutic agents.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing 4-hydroxy-3-carboalkoxyquinolines is the Gould-Jacobs reaction.[6][7] This thermal cyclization method involves two primary stages:

-

Condensation: An aniline derivative is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like Dowtherm A or diphenyl ether), which initiates an intramolecular 6-electron cyclization, followed by the elimination of ethanol to form the quinoline ring system.[6][8]

For the specific synthesis of this compound, the reaction begins with 2-aminobenzonitrile and diethyl ethoxymethylenemalonate.

Overall Synthesis Workflow

The logical flow from starting materials to the final product is illustrated below.

Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is critical for achieving optimal yield and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Aminobenzonitrile | 118.14 | 11.81 g (0.10 mol) | Starting aniline derivative. |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.62 g (0.10 mol) | Malonic ester derivative. |

| Diphenyl ether | 170.21 | 200 mL | High-boiling solvent for cyclization. |

| Ethanol | 46.07 | As needed | For washing/recrystallization. |

| Hexane | 86.18 | As needed | For washing. |

Step-by-Step Procedure

Step 1: Condensation to form the Intermediate

-

Combine 2-aminobenzonitrile (11.81 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol) in a 250 mL round-bottom flask.

-

Heat the mixture with stirring in an oil bath at 110-120°C for 2 hours. During this time, ethanol, a byproduct of the condensation, will distill off. The reaction progress can be monitored by observing the cessation of ethanol distillation.

-

After 2 hours, cool the reaction mixture to room temperature. The resulting product, diethyl 2-(((2-cyanophenyl)amino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Set up a distillation apparatus with a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Add diphenyl ether (200 mL) to the flask and heat it to 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot diphenyl ether dropwise over 30 minutes. Maintain the temperature at 250-255°C.

-

After the addition is complete, continue heating and stirring at this temperature for an additional 30 minutes to ensure the cyclization is complete.[8]

-

Allow the reaction mixture to cool to below 100°C.

Step 3: Isolation and Purification

-

While the mixture is still warm, add 200 mL of hexane to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with hexane (2 x 100 mL) to remove the diphenyl ether solvent.

-

Wash the solid with hot ethanol to remove any unreacted starting materials or soluble impurities.

-

Recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF) or ethanol to obtain pure this compound as a solid.

-

Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molar Mass | 242.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 235-238°C[9] |

| ¹H NMR, ¹³C NMR | Spectra should be consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ = 243.07 |

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-established mechanism involving nucleophilic attack followed by an electrocyclic reaction.

-

Nucleophilic Attack & Condensation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group in DEEM. This is followed by the elimination of an ethanol molecule to form the key enamine intermediate.[6]

-

Electrocyclization: At high temperatures, the enamine undergoes a 6-electron electrocyclic ring closure. The aromatic ring of the aniline attacks the carbonyl group of one of the malonate's ester functionalities. This is the rate-determining step and requires significant thermal energy.

-

Aromatization: The cyclic intermediate then eliminates a second molecule of ethanol to aromatize, forming the stable 4-hydroxyquinoline ring system. The product exists in tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form often being significant.[6]

Reaction Mechanism Diagram

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Conclusion

The Gould-Jacobs reaction provides an effective and straightforward pathway for the synthesis of this compound from commercially available starting materials. The protocol described herein is robust and scalable, providing access to a versatile chemical intermediate. The rich biological activity associated with the 8-hydroxyquinoline scaffold underscores the importance of this synthesis, enabling further research and development in medicinal chemistry and drug discovery.

References

- Wikipedia. Gould–Jacobs reaction. [Link]

- Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

- Wozniak, M., & Nowak, K. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5346. [Link]

- ResearchGate.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

- Dewick, P. M. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(14), 5344-5347. [Link]

- Thummanagoti, S., & Guntreddi, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- PrepChem.com. Synthesis of Ethyl 8-cyano-7-(cyano-ethoxycarbonyl-methyl-)

- Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1339–1354. [Link]

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(2), 1-10. [Link]

- Al-Taweel, A. M., Al-Majid, A. M., El-Gazzar, A. B. A., & Barakat, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5278. [Link]

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. [Link]

- Open Access Journals.

- Paul, K., & Dahiya, R. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]

- ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)

- ChemBK.

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast pharmacological landscape, encompassing anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[3] Within this esteemed class of molecules, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate represents a compound of significant interest for drug discovery and development. The presence of the cyano group at the 8-position and the carboxylate functionality at the 3-position of the 4-hydroxyquinoline core suggests a unique electronic and steric profile, potentially leading to novel biological activities and improved pharmacokinetic properties.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with and characterize this promising molecule. The content herein is structured to not only present data but also to offer insights into the rationale behind experimental choices and to provide robust, self-validating protocols for property determination.

Molecular Identity and Structural Features

This compound is a heterocyclic compound with the following key identifiers:

| Property | Value |

| IUPAC Name | Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate |

| CAS Number | 77156-79-7[4] |

| Molecular Formula | C₁₃H₁₀N₂O₃[4] |

| Molecular Weight | 242.23 g/mol [4] |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2C#N)N=C1)O |

The molecule's structure, characterized by a fused bicyclic aromatic system containing a nitrogen atom, is amenable to various intermolecular interactions. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, while the ester and cyano functionalities are primarily hydrogen bond acceptors. The planar nature of the quinoline ring system can facilitate π-π stacking interactions, which may be crucial for binding to biological targets.

Synthesis of the Core Scaffold

The synthesis of 4-hydroxyquinoline derivatives such as this compound is often achieved through the Gould-Jacobs reaction.[5] This versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[6]

Conceptual Synthetic Workflow: Gould-Jacobs Reaction

The following diagram illustrates the general workflow for the synthesis of the 4-hydroxy-3-quinolinecarboxylate scaffold.

Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the 4-hydroxy-3-quinolinecarboxylate core.

Physicochemical Properties: Data and Experimental Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the known and predicted properties of this compound, along with detailed protocols for their experimental verification.

Table of Physicochemical Properties

| Property | Value/Predicted Value | Experimental Protocol |

| Melting Point (°C) | 235-238[4] | Protocol 1: Capillary Melting Point Determination |

| Solubility | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Protocol 2: Thermodynamic Solubility Assay |

| pKa | Predicted Acidic pKa: ~7.5-8.5 (for the 4-hydroxy group); Predicted Basic pKa: ~2.5-3.5 (for the quinoline nitrogen) | Protocol 3: Potentiometric Titration for pKa Determination |

| LogP | Predicted: ~2.0-3.0 | Protocol 4: Shake-Flask Method for LogP Determination |

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

-

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[7] A sharp melting range typically signifies high purity.

-

Methodology:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute until the approximate melting point is reached.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating at a slower rate of 1-2 °C per minute as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point of the compound.

-

Protocol 2: Thermodynamic Solubility Assay

-

Rationale: Determining the equilibrium solubility of a compound in various solvents is crucial for formulation development and for designing in vitro and in vivo experiments.[8][9]

-

Methodology:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent.

-

Protocol 3: Potentiometric Titration for pKa Determination

-

Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.[10] Potentiometric titration is a highly accurate method for determining pKa.[2]

-

Methodology:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water-methanol) to a known concentration.

-

Calibrate a pH meter with standard buffers.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.[11]

-

Protocol 4: Shake-Flask Method for LogP Determination

-

Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is a critical factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[5] The shake-flask method is the gold standard for LogP determination.[12]

-

Methodology:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.

-

Add a known amount of the compound's stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]

-

Spectral Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound.

Predicted Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl ester protons (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substituted quinoline system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the cyano group, and the aromatic carbons of the quinoline ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the cyano group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.23 g/mol ). The fragmentation pattern will provide further structural information.[14]

Potential Biological Activity and Applications

The 8-hydroxyquinoline scaffold is a well-known chelating agent and is present in several compounds with antimicrobial and anticancer properties.[12] The cyano group can also participate in various biological interactions. Therefore, this compound is a promising candidate for investigation in these therapeutic areas.

Hypothesized Mechanism of Action in Cancer

Based on the known activities of similar quinoline derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Potential Signaling Pathway Inhibition

Caption: A potential mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a molecule with significant potential in drug discovery, stemming from its unique structural features within the privileged quinoline class. This technical guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for their determination. By understanding and applying this knowledge, researchers can accelerate the exploration of this compound's therapeutic potential and contribute to the development of novel medicines. The combination of established experimental data, predictive insights, and robust methodologies presented herein serves as a valuable resource for the scientific community.

References

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.

- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- DETERMIN

- Gould–Jacobs reaction. (n.d.). Wikipedia.

- Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Oriental Journal of Chemistry.

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.

- Mass spectrum of compound 8 Analysis of the fragmentation spectrum of... (n.d.).

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).

- Synthesis of 4-Hydroxy-3-quinolinecarboxylic Acid Derivatives by a Condensation/Cyclization Sequence between o-Isocyanobenzoates and Magnesium Enol

- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)

- The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society.

- Development of a SPE/HPLC/method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (n.d.).

- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar

- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).

- 13 C NMR Chemical Shifts. (n.d.).

- 77156-75-3(4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER) Product Description. (n.d.). ChemicalBook.

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. (2025). Benchchem.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYL

- Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxyl

- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxyl

- Pharmacology of 8-aminoquinolines. (n.d.). PMC.

- Biological Activities of Quinoline Derivatives. (2025).

- Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.).

- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 63136-14-1. (n.d.). SCBT.

- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0. (2025). ChemicalBook.

- Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. (n.d.). PubChem.

- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. (n.d.). PubChem.

Sources

- 1. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jcbms.org [jcbms.org]

- 9. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate stands out as a molecule of significant interest. Its unique substitution pattern, featuring a cyano group at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, offers a versatile platform for the development of novel drug candidates. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, tailored for the discerning scientific audience.

Part 1: Core Chemical Identity

Chemical Name: this compound

CAS Number: 77156-79-7[1]

Molecular Formula: C₁₃H₁₀N₂O₃[1]

Molecular Weight: 242.23 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 235-238 °C | [1] |

| Appearance | Solid (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO and DMF (Predicted) |

Part 2: Synthesis and Mechanism

The primary and most established method for the synthesis of this compound is the Gould-Jacobs reaction .[2][3] This versatile reaction provides a straightforward pathway to the 4-hydroxyquinoline core structure.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a thermal cyclization process that involves two key stages:

-

Condensation: The synthesis commences with the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM).[2] This step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4]

-

Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization, typically above 250 °C.[4] This 6-electron electrocyclization reaction leads to the formation of the quinoline ring system.[4] The high activation energy for this step often necessitates the use of high-boiling solvents like diphenyl ether or Dowtherm A, or the application of microwave irradiation to enhance reaction rates and yields.[4][5][6]

Figure 2: Generalized workflow of the Gould-Jacobs reaction for the synthesis of this compound.

Proposed Synthetic Protocol

Starting Materials:

-

2-Amino-3-cyanobenzonitrile: This is the logical aniline precursor to introduce the 8-cyano group onto the quinoline ring.

-

Diethyl ethoxymethylenemalonate (DEEM): The common C3 building block for this reaction.

-

High-boiling solvent: Diphenyl ether or Dowtherm A.

Step-by-Step Methodology:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of 2-amino-3-cyanobenzonitrile and diethyl ethoxymethylenemalonate.

-

Heat the mixture to 110-130 °C for 1-2 hours.

-

Ethanol, the byproduct of the condensation, will distill off. The reaction can be monitored by TLC to follow the disappearance of the starting materials.

-

After the reaction is complete, the crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

-

-

Thermal Cyclization:

-

Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (around 250-260 °C) for 30-60 minutes.

-

Monitor the progress of the cyclization by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The desired product, this compound, should precipitate out of the solution.

-

To further induce precipitation, a non-polar solvent like hexane or cyclohexane can be added.

-

Collect the solid product by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

-

Modern Microwave-Assisted Adaptation:

Microwave synthesis offers a significant improvement over classical thermal methods by reducing reaction times and often increasing yields.

-

In a microwave-safe vial, combine 2-amino-3-cyanobenzonitrile and a slight excess of diethyl ethoxymethylenemalonate.

-

Seal the vial and heat the mixture in a microwave reactor to a temperature of 250-300 °C for a short duration (typically 5-15 minutes).

-

After cooling, the product can be isolated by filtration and washing with a suitable solvent like acetonitrile.

Part 3: Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not currently available in public databases, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific coupling patterns will depend on the substitution.

-

Ethyl Ester Protons: A triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) characteristic of an ethyl group, likely in the regions of δ 1.2-1.4 ppm and δ 4.1-4.4 ppm, respectively.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

NH Proton: A broad singlet corresponding to the quinolone tautomer's NH proton.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region (δ 160-175 ppm) corresponding to the ester carbonyl group.

-

Quinolone Carbonyl Carbon: A signal for the C4-oxo carbon.

-

Cyano Carbon: A signal for the nitrile carbon (C≡N) typically found in the δ 115-125 ppm region.

-

Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 100-150 ppm).

-

Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons, typically around δ 60-65 ppm and δ 14-15 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

N-H Stretch: A potential band in the 3100-3500 cm⁻¹ region for the quinolone tautomer.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=O Stretch (Quinolone): A strong absorption band around 1650-1670 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring vibrations.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): A peak at m/z = 242.23, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester, and other fragments arising from the cleavage of the quinoline ring.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a cyano group at the 8-position of this compound presents unique opportunities for drug design.

Potential Therapeutic Areas:

-

Antibacterial Agents: Quinolones are renowned for their antibacterial properties. The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets, potentially enhancing antibacterial activity.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases. The specific substitution pattern of this molecule could be explored for its antiproliferative effects.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory properties. The 4-hydroxyquinoline moiety can be a key pharmacophore for this activity.

-

Antiviral and Antimalarial Agents: The quinoline ring is a fundamental component of several antimalarial drugs, and derivatives are being investigated for antiviral applications.

Structure-Activity Relationship (SAR) Insights:

-

The 8-Cyano Group: This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring, affecting its interaction with biological targets. It can also serve as a handle for further chemical modifications to explore SAR.

-

The 4-Hydroxy Group: This group is often crucial for biological activity, participating in key hydrogen bonding interactions with target enzymes or receptors. It also exists in tautomeric equilibrium with the 4-oxo form, which can be important for its mechanism of action.

-

The 3-Ethyl Carboxylate Group: This group can be hydrolyzed in vivo to the corresponding carboxylic acid, which is a common feature in many quinolone-based drugs and is often essential for their activity, particularly as antibacterial agents where it interacts with DNA gyrase.

Conclusion

This compound is a fascinating molecule with significant potential in the field of drug discovery. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides a reliable route to this important scaffold. While detailed experimental and spectroscopic data are still to be fully documented in the public domain, the foundational knowledge of its chemical properties and the versatile nature of the quinoline core strongly suggest that this compound and its derivatives will continue to be valuable tools for researchers and scientists in the quest for new and effective therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising chemical entity.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.

- Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia.

- ChemBK. (n.d.). ETHYL 8-CYANO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.

Sources

- 1. chembk.com [chembk.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Therapeutic Potential of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline-3-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] Among the various substituted quinolines, the quinoline-3-carboxylate scaffold has emerged as a particularly fruitful area of research, yielding compounds with potent and diverse biological effects.[1][3] This technical guide provides an in-depth exploration of the biological activities of quinoline-3-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, supported by experimental evidence and structure-activity relationship (SAR) insights.

Anticancer Activity: Targeting the Proliferative Machinery

Quinoline-3-carboxylate derivatives have demonstrated significant promise as antiproliferative agents, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.[1][3][4]

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain quinoline-3-carboxylate derivatives can up-regulate intrinsic apoptosis pathways.[1][3] This involves the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[5]

Furthermore, some derivatives function as potent enzyme inhibitors. A notable target is human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is crucial for DNA and RNA synthesis in rapidly proliferating cancer cells.[4][6][7] By inhibiting hDHODH, these compounds effectively starve cancer cells of the necessary building blocks for replication.[6] Other targeted enzymes include topoisomerases and protein kinases, which are essential for maintaining DNA integrity and signaling pathways that drive cell growth.[4][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[7][9]

-

Position C2: Bulky, hydrophobic substituents at the C2 position are often necessary for potent inhibitory activity against enzymes like hDHODH.[7]

-

Position C3: The carboxylic acid group at the C3 position is crucial for antibacterial activity by targeting bacterial topoisomerases.[6] Its modification to a carboxamide can enhance anticancer potency.[8]

-

Position C4: A strict requirement for a carboxylic acid or its salt at the C4 position has been noted for hDHODH inhibition.[7]

-

Benzo Portion: Substitutions on the benzo portion of the quinoline ring also play a significant role in modulating activity.[7]

Illustrative Data: Potent Antiproliferative Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4m | K562 | 0.28 | Intrinsic Apoptosis Upregulation | [1][3] |

| 4n | MCF-7 | 0.33 | Intrinsic Apoptosis Upregulation | [1][3] |

| 2f | Cancer Cells | More selective and potent | Enhanced selectivity due to pKa change | [10] |

| 2l | Cancer Cells | More selective and potent | Enhanced selectivity due to pKa change | [10] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to evaluate the cytotoxic effects of quinoline-3-carboxylate derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The quinoline-3-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a defined period (typically 24-72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The quinoline scaffold is historically renowned for its antibacterial properties, with fluoroquinolones being a prominent class of antibiotics.[11][12] Quinoline-3-carboxylate derivatives continue this legacy, demonstrating activity against a range of bacterial and fungal pathogens.[11][13][14]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a complex with the enzyme and DNA, the compounds trap the enzyme in a state that leads to double-stranded DNA breaks and ultimately, bacterial cell death.[6] The carboxylic acid group at the C-3 position is a key pharmacophoric feature for this activity.[6] Some derivatives also exhibit antifungal activity by disrupting the fungal cell wall.[15]

Illustrative Data: In Vitro Antimicrobial Activity

| Derivative Type | Target Organism | Activity | Reference |

| Quinoline-3-carboxylic acids | Gram-positive and Gram-negative bacteria | Moderate to excellent | [12][13] |

| Quinoline derivatives | Bacillus subtilis, Vibrio cholera | Moderate activity | [14] |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | Excellent MIC values (3.12 - 50 µg/mL) | [15] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the quinoline-3-carboxylate derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antiviral Activity: Combating Viral Infections

Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against emerging viral threats.[16][17][18]

Mechanism of Action: Targeting Viral Proteases

The antiviral activity of some quinoline-3-carboxylate derivatives has been attributed to their ability to inhibit key viral enzymes. For instance, in the context of SARS-CoV-2, certain derivatives have shown strong binding affinity to the main viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[16][17] These enzymes are crucial for viral replication and transcription, making them attractive targets for antiviral drug development.

Illustrative Data: Anti-SARS-CoV-2 Activity

| Compound ID | Target | Activity | Reference |

| 1j | SARS-CoV-2 | Stronger binding affinity to NSP5 and NSP14 | [16][17] |

| 1o | SARS-CoV-2 | Stronger binding affinity to NSP5 and NSP14 | [16][17] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound.

Workflow for Plaque Reduction Assay

Caption: Workflow of the plaque reduction assay for antiviral activity.

Detailed Steps:

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

-

Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the quinoline-3-carboxylate derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques.

-

Incubation and Staining: The plates are incubated for several days to allow for plaque development. The cells are then fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques (areas of dead cells) unstained and visible.

-

Quantification: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated to determine the antiviral activity.

Anti-inflammatory and Neuroprotective Effects: Modulating Host Responses

Beyond their direct cytotoxic and antimicrobial activities, quinoline-3-carboxylate derivatives also exhibit immunomodulatory and neuroprotective properties.[19][20][21][22]

Mechanism of Action: Inhibition of Inflammatory Mediators and Oxidative Stress

Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced inflammation models.[19][20] The underlying mechanism may involve the inhibition of pathways such as NF-κB.[20]

In the context of neuroprotection, quinoline derivatives show promise as multifunctional agents against neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22][23] Their proposed mechanisms include antioxidant activity through radical scavenging and the inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[22][23]

Illustrative Data: Anti-inflammatory and Neuroprotective Potential

| Compound Class | Biological Effect | Model/Target | Reference |

| Quinoline-3-carboxylic acids | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | [19][20] |

| Quinoline derivatives | Neuroprotective | Inhibition of AChE and MAO-B (in silico) | [22][23] |

| Quinoline derivatives | Antioxidant | Radical scavenging | [21][22] |

Conclusion: A Scaffold Ripe for Further Exploration

The quinoline-3-carboxylate framework represents a highly versatile and privileged scaffold in the pursuit of novel therapeutics. The diverse biological activities, spanning from potent anticancer and antimicrobial effects to promising antiviral, anti-inflammatory, and neuroprotective properties, underscore the immense potential of this chemical class. The established structure-activity relationships provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. The experimental protocols detailed herein offer a standardized approach for the continued evaluation and development of these promising compounds. As our understanding of the intricate molecular targets and pathways modulated by quinoline-3-carboxylate derivatives deepens, so too will our ability to harness their full therapeutic potential for the benefit of human health.

References

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1699-1707. [Link]

- Various Authors. (2023). Synthesis of quinoline-3-carboxylate derivative 21-R.

- Mittal, R. K., & Purohit, P. (2020).

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

- Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

- El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

- Various Authors. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.

- Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4987. [Link]

- Mittal, R. K., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. [Link]

- Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate.

- Various Authors. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.

- Various Authors. (2022). Review on recent development of quinoline for anticancer activities. Heliyon, 8(8), e10241. [Link]

- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

- Various Authors. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bio-Organic & Medicinal Chemistry, 25(10), 2683-2697. [Link]

- Various Authors. (2018). Quinoline-3-carboxylates as potential antibacterial agents.

- Gupta, H., Singh, R., & Gupta, R. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

- Various Authors. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.

- Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51. [Link]

- Various Authors. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

- Various Authors. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Brazilian Chemical Society, 32(8), 1545-1573. [Link]

- Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- Gupta, H. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.

- Mittal, R. K., et al. (2023). Structure of quinoline-3-carboxylate (1a–o) derivatives.

- Pal, M. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Various Authors. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

- Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8049-8066. [Link]

- Various Authors. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113639. [Link]

- Various Authors. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13359-13371. [Link]

- Various Authors. (n.d.). Quinoline derivatives with anti-inflammatory activity.

- Various Authors. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- Various Authors. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

- Various Authors. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.

- Various Authors. (2018). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 61(23), 10793-10807. [Link]

- Various Authors. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

- Various Authors. (n.d.). Quinoline derivatives with anti-viral activity.

- Various Authors. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of Novel Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in the field of medicinal chemistry. Its unique bicyclic structure, consisting of a benzene ring fused to a pyridine ring, provides a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the journey of quinoline and its derivatives from a simple organic molecule to a "privileged structure" in drug discovery is a testament to the relentless pursuit of novel therapeutics.[3][4] This in-depth technical guide delves into the historical milestones, pivotal synthetic methodologies, and the evolution of quinoline compounds into indispensable medicines. We will explore the causality behind experimental choices in their synthesis and the self-validating systems of protocols that ensure scientific integrity.

The Dawn of Quinoline: Early Discovery and Foundational Syntheses

The story of quinoline begins not in a sophisticated laboratory, but from the industrial byproduct of coal tar.[3] In 1834, German chemist Friedlieb Ferdinand Runge first extracted a compound he named "leukol".[3] Shortly after, in 1842, Charles Gerhardt obtained a similar compound by distilling quinine, an alkaloid from the cinchona tree, with potassium hydroxide, which he named "Chinoilin" or "Chinolein".[3] It was later recognized by August Hoffmann that these were, in fact, the same compound.[3] This early history highlights the natural origins and initial curiosity surrounding this novel chemical entity.

The true potential of quinoline in medicinal chemistry, however, was unlocked through the development of synthetic methods that allowed for the creation of a diverse range of derivatives. Several classical "name reactions" form the bedrock of quinoline synthesis, each offering a unique pathway to this important scaffold.

Key Foundational Synthesis Reactions

| Reaction Name | Year | Reactants | Key Features |

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | A robust method for producing quinoline itself. The reaction is famously exothermic and requires careful control.[5][6] |

| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds | A variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[7] |

| Combes Synthesis | 1888 | Aniline and a β-diketone | Yields 2,4-disubstituted quinolines through a condensation and cyclization process.[7] |

| Friedländer Synthesis | 1882 | o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group | A versatile method for synthesizing substituted quinolines.[8] |

| Pfitzinger Reaction | 1886 | Isatin with a carbonyl compound containing an α-methylene group | A reliable method for producing quinoline-4-carboxylic acids.[4][7] |

These foundational reactions, developed in the late 19th century, provided the essential tools for early medicinal chemists to explore the chemical space around the quinoline core. The ability to systematically modify the quinoline structure was a critical step in understanding its structure-activity relationships (SAR).

Experimental Protocol: The Skraup Synthesis of Quinoline

The Skraup synthesis is a classic and effective method for preparing the parent quinoline ring.[5] Its historical significance and continued relevance make it a prime example of foundational quinoline chemistry.

Objective: To synthesize quinoline from aniline and glycerol.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)

-

Ferrous sulfate (as a moderator)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add aniline.

-

Addition of Reactants: Slowly add concentrated sulfuric acid to the aniline with constant cooling and stirring. This is a highly exothermic step.

-

Addition of Glycerol and Oxidizing Agent: To the cooled mixture, add glycerol and nitrobenzene.

-

Initiation of Reaction: Gently heat the mixture. The reaction is often initiated by the addition of a small amount of ferrous sulfate to moderate the vigorous reaction.[6]

-

Reflux: Once the reaction begins, it can become very exothermic. The heating should be controlled to maintain a steady reflux. The reaction is typically refluxed for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled and then poured into a large volume of water.

-

Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium hydroxide) to liberate the quinoline. The quinoline is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude quinoline is then purified by distillation.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, facilitating the formation of acrolein from glycerol.[7][8]

-

Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.[5]

-

Ferrous Sulfate: The reaction can be violently exothermic. Ferrous sulfate is added to moderate the reaction rate and prevent it from becoming uncontrollable.[6]

Visualizing the Skraup Synthesis Workflow

Caption: A streamlined workflow of the Skraup synthesis of quinoline.

The Era of Medicinal Chemistry: Quinolines as Therapeutic Agents

The true impact of quinoline chemistry lies in its profound influence on medicine. The quinoline scaffold is a key component in a multitude of drugs with a wide range of therapeutic applications.[1][9]

Antimalarial Agents: The Historical Bedrock

The history of quinoline as a therapeutic agent is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for malaria and was used for centuries.[10][11] The development of synthetic quinoline-based antimalarials was a major breakthrough in the 20th century.

-

Chloroquine: Synthesized in 1934, chloroquine became a cornerstone of malaria treatment and prophylaxis after World War II.[11] Its mechanism of action involves inhibiting the polymerization of heme in the malaria parasite.

-

Primaquine: An 8-aminoquinoline, primaquine is crucial for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[10]

-

Mefloquine: Developed in the 1970s, mefloquine was a response to the growing problem of chloroquine-resistant malaria.[12]

-

Tafenoquine: Approved in 2018, tafenoquine is a long-acting 8-aminoquinoline that provides a single-dose radical cure for P. vivax malaria.[13]

The development of these drugs showcases the power of medicinal chemistry to modify a core scaffold to improve efficacy, overcome resistance, and target different stages of a pathogen's lifecycle.

Antibacterial Agents: The Rise of the Fluoroquinolones

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the birth of the quinolone class of antibiotics.[14][15] While nalidixic acid had a narrow spectrum of activity, it laid the groundwork for the development of the highly successful fluoroquinolones.[16]

The key innovation was the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core. This modification dramatically increased the antibacterial potency and broadened the spectrum of activity.[16][]

Generations of Fluoroquinolones:

| Generation | Key Features | Examples |

| First | Narrow spectrum (mainly Gram-negative) | Nalidixic acid |

| Second | Broader spectrum (including some Gram-positive) | Ciprofloxacin, Norfloxacin |

| Third | Enhanced activity against Gram-positive bacteria | Levofloxacin |

| Fourth | Broadest spectrum (including anaerobes) | Moxifloxacin |

Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[16]

Anticancer Agents: Targeting Kinases and Other Pathways

In recent decades, the quinoline scaffold has emerged as a powerful platform for the development of anticancer drugs.[18][19] Many of these drugs function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival.[20]

FDA-Approved Quinoline-Based Kinase Inhibitors:

| Drug Name | Approval Year | Target Kinases | Primary Indications |

| Bosutinib | 2012 | Abl, Src | Chronic Myeloid Leukemia[13][19] |

| Cabozantinib | 2012 | MET, VEGFR2, RET | Medullary Thyroid Cancer, Renal Cell Carcinoma[13][19] |

| Lenvatinib | 2015 | VEGFR, FGFR, PDGFR, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma[13][19] |

| Neratinib | 2017 | HER2, EGFR | Breast Cancer[13] |

| Capmatinib | 2020 | MET | Non-Small Cell Lung Cancer[13] |

| Tivozanib | 2021 | VEGFR | Renal Cell Carcinoma[13] |

The success of these drugs underscores the adaptability of the quinoline core in designing highly specific inhibitors for a variety of protein kinases.

Visualizing a Kinase Inhibition Pathway

Caption: A simplified diagram of a quinoline-based kinase inhibitor blocking a signaling pathway.

The Future of Quinoline Compounds

The journey of quinoline from a coal tar isolate to a mainstay of modern medicine is a powerful illustration of the evolution of drug discovery. The versatility of the quinoline scaffold continues to inspire the development of new therapeutic agents.[21][22] Current research is focused on:

-

Novel Hybrids: Combining the quinoline core with other pharmacophores to create hybrid molecules with dual or enhanced activities.[23]

-

Overcoming Drug Resistance: Designing new quinoline derivatives that can circumvent existing resistance mechanisms in pathogens and cancer cells.[24][25]

-

Exploring New Therapeutic Areas: Investigating the potential of quinoline compounds in treating a wider range of diseases, including viral infections, inflammatory disorders, and neurodegenerative diseases.[26][27][28]

-

Green Synthesis: Developing more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives.[29][30]

The rich history and proven track record of quinoline compounds provide a solid foundation for future innovations in drug discovery and development.

References

- Vertex AI Search. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Wikipedia. Quinoline. Wikipedia.

- PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.

- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- Wikipedia. Skraup reaction. Wikipedia.

- PubMed. Biological activities of quinoline derivatives. PubMed.

- PubMed. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed.

- RSC Publishing. Recent advances in the synthesis of quinolines: a review. RSC Publishing.

- PMC - NIH. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.

- Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.

- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.

- ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.

- Ijaresm. Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm.

- ResearchGate. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. ResearchGate.

- Benchchem. discovery and history of quinoline-4-carboxylic acid derivatives. Benchchem.

- Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.

- Bentham Science Publishers. Biological Activities of Quinoline Derivatives. Bentham Science Publishers.

- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- SpringerLink. 260 quinolones for applications in medicinal chemistry: synthesis and structure. SpringerLink.

- ResearchGate. Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.

- Slideshare. synthesis of quinoline derivatives and its applications. Slideshare.

- Taylor & Francis Online. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Taylor & Francis Online.

- RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

- International Journal of Pharmaceutical Sciences Review and Research. A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.

- Malaria World. NOT Open Access | Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Malaria World.

- PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications.

- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.

- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.

- MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Medicines for Malaria Venture. History of antimalarial drugs. Medicines for Malaria Venture.

- ACS Publications. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry. ACS Publications.

- ResearchGate. A brief history of quinoline as antimalarial agents. ResearchGate.

- The University of Texas at Austin. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. The University of Texas at Austin.

- Wikipedia. Quinolone antibiotic. Wikipedia.

- Taylor & Francis Online. Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.

- ScienceDirect. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect.

- PMC - PubMed Central - NIH. Quinolone antibiotics. PMC - PubMed Central - NIH.

- ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate.

Sources